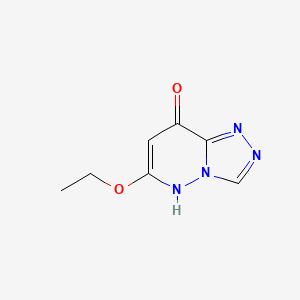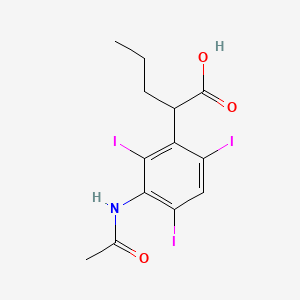
1-Phenyl-1,2,3,8a-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,2,3,8a-tetrahydronaphthalene is an organic compound with the molecular formula C16H16. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a phenyl group. This compound is also known by other names such as 1-Phenyltetralin and 1,2,3,4-Tetrahydro-1-phenylnaphthalene .
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1-phenylnaphthalene. This process typically involves the use of a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the hydrogenation process is optimized for large-scale production. The use of nickel catalysts is also common in industrial applications due to their cost-effectiveness and efficiency .
化学反応の分析
Types of Reactions: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenyl-substituted ketones or alcohols.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-Phenyl-1,2,3,8a-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
作用機序
The mechanism of action of 1-Phenyl-1,2,3,8a-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may modulate oxidative stress pathways, influence cell signaling mechanisms, and affect metabolic processes.
類似化合物との比較
1-Phenylnaphthalene: A non-hydrogenated derivative with different chemical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the phenyl substitution, making it less reactive in certain chemical reactions.
Uniqueness: 1-Phenyl-1,2,3,8a-tetrahydronaphthalene is unique due to its partially hydrogenated structure combined with a phenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its non-hydrogenated or fully hydrogenated counterparts .
特性
CAS番号 |
23808-23-3 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-phenyl-1,2,3,8a-tetrahydronaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-11,15-16H,6,12H2 |
InChIキー |
WXHZVWWOQHBWHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C=CC=CC2=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
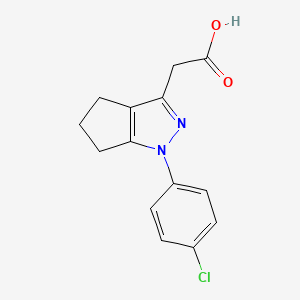
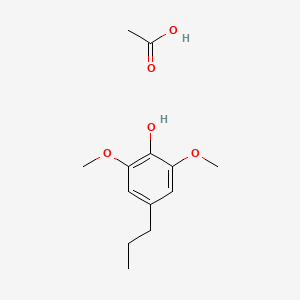
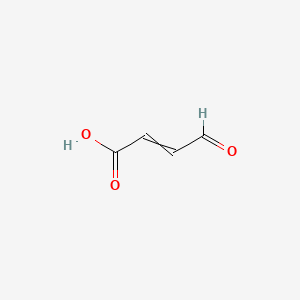
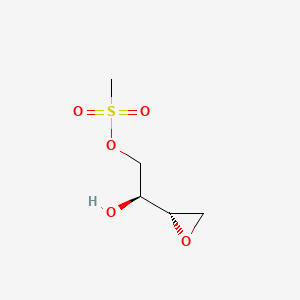
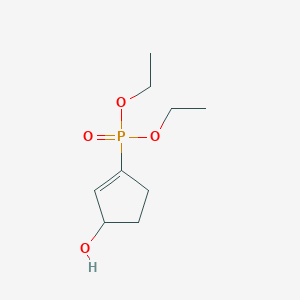

![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
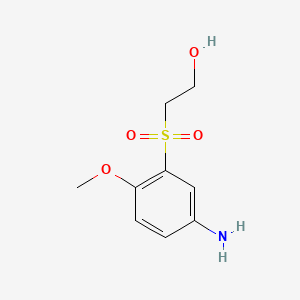
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
